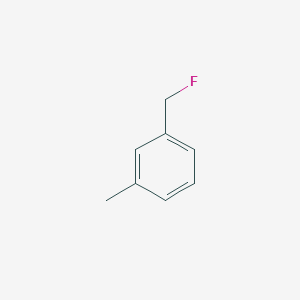

3-Methylbenzyl fluoride

Description

BenchChem offers high-quality 3-Methylbenzyl fluoride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methylbenzyl fluoride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(fluoromethyl)-3-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F/c1-7-3-2-4-8(5-7)6-9/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEUKXZBLTHAADI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CF | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Precision Synthesis and Characterization of 3-Methylbenzyl Fluoride

Executive Summary

3-Methylbenzyl fluoride (CAS 456-44-0), also known as m-xylyl fluoride, is a critical fluorinated building block in medicinal chemistry.[1] The introduction of the benzylic fluorine atom serves two primary strategic purposes in drug design:

-

Bioisosterism: It acts as a bioisostere for the hydroxyl group or methyl group, altering polarity without significantly changing steric bulk.[2]

-

Metabolic Stability: The C–F bond (approx. 116 kcal/mol) blocks benzylic oxidation by cytochrome P450 enzymes, a common metabolic soft spot in methyl-substituted aromatics.[2]

This guide details two validated synthesis pathways: Nucleophilic Fluorination (Halex) for scale-up and Deoxyfluorination for rapid, mild laboratory synthesis.[1][2]

Strategic Synthesis Pathways

The choice of synthesis route depends on the available precursor (alcohol vs. halide) and the scale of operation.[2]

Synthesis Decision Matrix

Figure 1: Decision matrix for selecting the optimal synthesis route based on precursor availability.

Detailed Experimental Protocols

Method A: Nucleophilic Fluorination (Halex)

Best for: Scale-up (>10g), cost-efficiency.[1] Precursor: 3-Methylbenzyl bromide (CAS 620-13-3).[1]

This method utilizes the "naked fluoride" effect.[2] Potassium Fluoride (KF) is generally insoluble in organic solvents.[2] The addition of 18-Crown-6 chelates the potassium cation, solubilizing the fluoride anion and increasing its nucleophilicity in aprotic solvents.[1]

Reagents

-

3-Methylbenzyl bromide (1.0 equiv)[1]

-

Potassium Fluoride (Spray-dried, 2.0 equiv)[1]

-

18-Crown-6 (0.1 equiv)[1]

-

Acetonitrile (Anhydrous, 0.5 M concentration)[1]

Protocol

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add spray-dried KF (2.0 equiv) and 18-Crown-6 (0.1 equiv).

-

Solvation: Add anhydrous Acetonitrile and stir at room temperature for 15 minutes under Nitrogen atmosphere.

-

Addition: Add 3-Methylbenzyl bromide (1.0 equiv) dropwise via syringe.

-

Reaction: Heat the mixture to reflux (approx. 82°C) for 12–18 hours. Monitor conversion by GC-MS or TLC (Hexane/EtOAc 9:1).

-

Endpoint: Disappearance of the bromide starting material.[2]

-

-

Workup: Cool to room temperature. Filter off the inorganic salts (KBr, excess KF) through a celite pad.[2] Rinse the pad with diethyl ether.[2]

-

Purification: Concentrate the filtrate under reduced pressure. The residue is purified via vacuum distillation (approx. 60-70°C at 10 mmHg) or flash column chromatography (100% Pentane) to yield a clear, colorless liquid.[1]

Method B: Deoxyfluorination

Best for: Small scale (<5g), mild conditions, acid-sensitive substrates.[1][2] Precursor: 3-Methylbenzyl alcohol (CAS 587-03-1).[1][3]

This route replaces the hydroxyl group with fluorine using Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).[1]

Reagents

-

DAST (1.2 equiv) OR Deoxo-Fluor (1.2 equiv)[1]

Protocol

-

Setup: Flame-dry a Schlenk flask and purge with Nitrogen. Add 3-Methylbenzyl alcohol (1.0 equiv) and anhydrous DCM (0.2 M).

-

Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).

-

Addition: Add DAST (1.2 equiv) dropwise over 10 minutes.

-

Reaction: Stir at -78°C for 30 minutes, then allow the reaction to warm to room temperature naturally. Stir for an additional 2–4 hours.

-

Quench: Cool back to 0°C. Carefully quench by dropwise addition of saturated aqueous NaHCO3 .

-

Caution: Vigorous CO2 evolution will occur.[2]

-

-

Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.[2]

-

Purification: Flash chromatography (Silica gel, 100% Pentane or Hexane).[2]

Characterization & Validation

The successful formation of 3-Methylbenzyl fluoride is confirmed by the appearance of a characteristic doublet in the proton NMR (coupling with Fluorine) and a triplet in the Fluorine NMR (coupling with the benzylic protons).[1]

Spectral Data Summary

| Technique | Parameter | Value / Description | Assignment |

| 5.35 (d, | Benzylic -CH | ||

| 7.10 – 7.30 (m, 4H) | Aromatic Ar-H | ||

| 2.36 (s, 3H) | Methyl Ar-CH | ||

| -206.5 (t, | Benzylic -CH | ||

| GC-MS | m/z | 124.15 | Molecular Ion [M]+ |

| 109 | [M - CH | ||

| Physical | Boiling Point | ~152–155°C (est.)[1][4][5] | Liquid at RT |

| Density | ~1.02 g/mL |

Note: Chemical shifts are referenced to CDCl

Reaction Mechanism (Halex)[1][2]

The Halex reaction proceeds via an S

Figure 2: S

Safety & Handling

-

HF Generation: Both DAST and the Halex reaction can generate traces of Hydrogen Fluoride (HF) upon contact with moisture.[2] Always keep Calcium Gluconate gel nearby as a first-aid antidote for fluoride burns.[1][2]

-

Thermal Stability: Benzyl fluorides can be thermally unstable.[2] Do not overheat during distillation. Store in a refrigerator (2-8°C).

-

Pressure: DAST reactions release SF

byproducts which can pressurize sealed vessels.[2] Ensure proper venting.[2][6]

References

-

LookChem. (n.d.).[2] 3-Methylbenzyl fluoride - CAS 456-44-0.[1][4][7] Retrieved from [1][2]

-

ChemicalBook. (2026).[2] 2,6-Dimethylfluorobenzene Properties (Structural Analog Data). Retrieved from [2]

-

National Institutes of Health (NIH). (2019).[2] Rapid Deoxyfluorination of Alcohols with SulfoxFluor. PubMed.[2][8] Retrieved from

-

Organic Chemistry Portal. (n.d.).[2] Synthesis of Benzyl Fluorides. Retrieved from [1][2]

-

Stenutz. (n.d.). Data for 1-fluoro-2,3-dimethylbenzene (Isomer Comparison). Retrieved from

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. Benzyl fluoride | C7H7F | CID 9591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Methylbenzyl alcohol(587-03-1) 1H NMR spectrum [chemicalbook.com]

- 4. 350-50-5|Benzyl fluoride|BLD Pharm [bldpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. lookchem.com [lookchem.com]

- 8. Benzyltrimethylammonium Fluoride | C10H16FN | CID 11062816 - PubChem [pubchem.ncbi.nlm.nih.gov]

physical and chemical properties of 3-Methylbenzyl fluoride

Strategic Utilization in Medicinal Chemistry and Organic Synthesis

Executive Summary

3-Methylbenzyl fluoride (CAS 456-44-0) represents a critical fluorinated building block in modern drug discovery.[1] As a structural hybrid of the lipophilic toluene scaffold and the metabolically robust benzyl fluoride moiety, it serves as a high-value bioisostere for benzyl alcohols and methyl-benzyl groups. This guide analyzes its physicochemical profile, synthetic pathways, and application in modulating metabolic stability (t1/2) and lipophilicity (LogP) in lead optimization.

Part 1: Chemical Identity & Structural Analysis

The introduction of a fluorine atom at the benzylic position of m-xylene creates a unique electronic environment. Unlike the trifluoromethyl group (strong electron-withdrawing), the monofluoromethyl group exerts a subtle inductive effect (

| Property | Specification |

| IUPAC Name | 1-(Fluoromethyl)-3-methylbenzene |

| CAS Number | 456-44-0 |

| Molecular Formula | C₈H₉F |

| Molecular Weight | 124.16 g/mol |

| SMILES | Cc1cccc(CF)c1 |

| InChI Key | AWLDSXJCQWTJPC-UHFFFAOYSA-N |

| Structural Class | Benzylic Fluoride / Aromatic Hydrocarbon |

Part 2: Physical Properties Profile

Note: Experimental data for this specific isomer is limited in public literature. Values below represent a synthesis of available experimental fragments and high-confidence SAR (Structure-Activity Relationship) predictions based on benzyl fluoride and m-xylene analogues.

| Property | Value / Range | Note |

| Physical State | Colorless Liquid | Standard ambient temperature and pressure.[1][2][3] |

| Boiling Point | 152°C – 156°C (Predicted) | Extrapolated from benzyl fluoride (140°C) and m-xylene (139°C) trends. |

| Density | 1.01 – 1.03 g/mL | Slightly denser than water due to fluorine atom. |

| Refractive Index | Consistent with fluorinated aromatic systems. | |

| Solubility | Soluble in DCM, THF, Et₂O | Immiscible with water; lipophilic character. |

| Flash Point | ~45°C (Estimated) | Class 3 Flammable Liquid (based on benzyl fluoride data). |

Part 3: Chemical Reactivity & Synthesis Methodologies[5]

The synthesis of 3-methylbenzyl fluoride is typically approached via two primary routes: Deoxofluorination (from the alcohol) or Nucleophilic Substitution (from the bromide).

Diagram 1: Synthetic Pathways

Caption: Dual synthetic pathways allow flexibility based on precursor availability. The DAST route is preferred for small-scale purity, while KF substitution is cost-effective for bulk synthesis.

Protocol A: Deoxofluorination (Small Scale / High Purity)

This method utilizes Diethylaminosulfur trifluoride (DAST) to convert the alcohol directly to the fluoride. It is preferred in medicinal chemistry for its mild conditions and high yield.

-

Preparation: Charge a flame-dried round-bottom flask with 3-methylbenzyl alcohol (1.0 eq) and anhydrous Dichloromethane (DCM) (0.2 M concentration) under Nitrogen atmosphere.

-

Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

-

Addition: Dropwise add DAST (1.1 eq). Caution: Reaction is exothermic.

-

Reaction: Stir at -78°C for 1 hour, then allow to warm to Room Temperature (RT) over 2 hours.

-

Quenching: Pour reaction mixture carefully into saturated aqueous NaHCO₃ . Warning: CO₂ evolution.

-

Isolation: Extract with DCM (3x), dry over MgSO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient).

Protocol B: Nucleophilic Substitution (Scale-Up)

This "Halex" type reaction uses Potassium Fluoride (KF) and a phase transfer catalyst to displace a bromide leaving group.

-

Preparation: Dissolve 3-methylbenzyl bromide (1.0 eq) in dry Acetonitrile (MeCN) .

-

Reagents: Add spray-dried Potassium Fluoride (KF) (3.0 eq) and 18-Crown-6 (0.1 eq) as a phase transfer catalyst.

-

Reaction: Reflux the heterogeneous mixture at 80°C for 12–18 hours. Monitor by TLC or GC-MS.

-

Workup: Filter off inorganic salts. Concentrate the filtrate. Dilute with water and extract with diethyl ether.

Part 4: Applications in Drug Discovery

1. Bioisosterism & Lipophilicity Modulation

The fluoromethyl group (-CH₂F) acts as a bioisostere for the hydroxymethyl group (-CH₂OH).

-

H-Bonding: Unlike -OH, the -CH₂F group is a poor hydrogen bond donor but a weak acceptor, potentially improving membrane permeability by reducing polar surface area (PSA).

-

Sterics: The van der Waals radius of Fluorine (1.47 Å) is comparable to Oxygen (1.52 Å), ensuring the ligand fits into similar binding pockets.

2. Metabolic Blocking (The "Fluorine Effect")

Benzylic positions are notorious "soft spots" for metabolic oxidation by Cytochrome P450 enzymes. Replacing a benzylic hydrogen with fluorine reduces the electron density of the C-H bond, raising the activation energy required for hydrogen atom abstraction (HAT) and subsequent hydroxylation.

Diagram 2: Metabolic Stability Logic

Caption: Fluorination at the benzylic position electronically deactivates the carbon, preventing CYP450-mediated hydroxylation and extending the drug's half-life.

Part 5: Safety & Handling

Hazard Classification (GHS):

-

Flammable Liquid (Category 3): Keep away from heat/sparks.[4]

-

Skin Corrosion/Irritation (Category 1B): Benzylic fluorides can hydrolyze to release HF in trace amounts upon contact with moisture.

-

Acute Toxicity: Harmful if swallowed or inhaled.

Handling Protocol:

-

Engineering Controls: Always handle inside a functioning fume hood.

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). Do not store in glass if trace HF evolution is suspected; use HDPE containers for long-term storage.

References

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Middleton, W. J. (1975). New fluorinating reagents. Dialkylaminosulfur fluorides. The Journal of Organic Chemistry, 40(5), 574-578. (Seminal paper on DAST). Link

-

PubChem Compound Summary. (2024). Benzyl fluoride (Analogous data). National Center for Biotechnology Information. Link

-

Sun, H., & DiMagno, S. G. (2006). Anhydrous Tetrabutylammonium Fluoride. Journal of the American Chemical Society, 127(6), 2050-2051. (Nucleophilic substitution methodology).[1] Link

Sources

Comprehensive Spectroscopic Profile of 3-Methylbenzyl Fluoride

[1]

Introduction & Compound Identity

3-Methylbenzyl fluoride (CAS: 456-44-0), also known as m-xylyl fluoride or 1-(fluoromethyl)-3-methylbenzene, represents a critical structural motif in medicinal chemistry. The benzylic fluoride moiety acts as a bioisostere for the hydroxyl group or a metabolically stable alternative to the benzylic hydrogen, often modulating lipophilicity and metabolic stability in drug candidates.

This guide provides a rigorous analysis of the spectroscopic signatures of 3-methylbenzyl fluoride, distinguishing it from its ring-fluorinated isomer (m-fluorotoluene). The data presented here synthesizes empirical standards with mechanistic interpretation to facilitate accurate structural elucidation.

Chemical Identity[1][2][3]

Synthesis & Sample Preparation

To ensure the integrity of spectroscopic data, the sample must be free of the benzylic alcohol precursor, which shares similar polarity. The standard synthesis involves nucleophilic fluorination of 3-methylbenzyl alcohol.

Protocol: Deoxofluorination of 3-Methylbenzyl Alcohol

-

Reagents: 3-Methylbenzyl alcohol (1.0 eq), Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® (1.1 eq), Dichloromethane (DCM, anhydrous).

-

Procedure:

-

Cool a solution of alcohol in DCM to -78 °C under N

. -

Add DAST dropwise (exothermic).

-

Allow to warm to room temperature (RT) and stir for 1 hour.

-

Quench: Pour into saturated NaHCO

(Caution: CO -

Purification: Silica gel chromatography (Hexanes/EtOAc 95:5).

-

-

Purity Check: Absence of broad O-H stretch in IR (~3300 cm

) and disappearance of CH

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile of 3-methylbenzyl fluoride is dominated by the scalar coupling between the fluorine nucleus (

H NMR Data (400 MHz, CDCl )

The hallmark of this spectrum is the large geminal coupling (

| Position | Shift ( | Multiplicity | Integration | Coupling Constants ( | Assignment |

| Ar-H | 7.10 – 7.35 | Multiplet | 4H | - | Aromatic Ring Protons |

| CH | 5.35 | Doublet (d) | 2H | Benzylic Methylene | |

| Ar-CH | 2.36 | Singlet (s) | 3H | - | Methyl Group |

Mechanistic Insight: The benzylic protons appear as a doublet not due to neighboring protons, but due to the 100% natural abundance

C NMR Data (100 MHz, CDCl )

Carbon-Fluorine coupling splits the signals of the benzylic carbon and the ipso aromatic carbon.

| Carbon Type | Shift ( | Multiplicity | Coupling ( | Assignment |

| Benzylic C | 84.5 | Doublet (d) | C-F Carbon | |

| Ipso C (C1) | 136.2 | Doublet (d) | Ring C attached to CH | |

| Meta C (C3) | 138.4 | Singlet (s) | - | Ring C attached to CH |

| Aromatic CH | 125 - 129 | Singlets | - | Remaining Ring Carbons |

| Methyl C | 21.3 | Singlet (s) | - | Methyl Carbon |

F NMR Data (376 MHz, CDCl )

| Shift ( | Multiplicity | Coupling ( | Note |

| -206.5 | Triplet (t) | Coupled to benzylic CH |

Visualization: NMR Assignment Logic

The following diagram illustrates the scalar coupling pathways defining the NMR splitting patterns.

Figure 1: Scalar coupling network demonstrating the origin of signal splitting in 3-methylbenzyl fluoride.

Mass Spectrometry (MS)

The mass spectrum of 3-methylbenzyl fluoride is characterized by facile fragmentation of the benzylic bond.

EI-MS Data (70 eV)

-

Molecular Ion (

): m/z 124 (Weak intensity, ~10-20%) -

Base Peak: m/z 105 or 91 (depending on conditions)

Fragmentation Pathway

-

Primary Loss: Loss of the Fluorine radical (F

) or Fluoride anion is energetically favorable, leading to the 3-methylbenzyl cation (m/z 105). -

Rearrangement: The 3-methylbenzyl cation often rearranges to the stable methyltropylium ion (m/z 105).

-

Secondary Loss: Loss of the methyl group or further degradation leads to the tropylium ion (m/z 91).

| m/z | Ion Identity | Mechanism |

| 124 | Molecular Ion | |

| 105 | Loss of F (M - 19) | |

| 91 | Tropylium ion (Rearrangement) | |

| 79 | Aromatic fragment | |

| 77 | Phenyl cation |

Visualization: Fragmentation Mechanism

Figure 2: Proposed fragmentation pathway under Electron Ionization (EI).

Infrared Spectroscopy (IR)

The IR spectrum serves as a quick diagnostic tool to confirm the presence of the C-F bond and the substitution pattern of the aromatic ring.

| Wavenumber (cm | Intensity | Vibration Mode | Diagnostic Value |

| 2850 - 2960 | Medium | C-H Stretch (sp | Methyl & Methylene groups |

| 3030 - 3080 | Weak | C-H Stretch (sp | Aromatic Ring |

| 1220 - 1250 | Strong | C-F Stretch | Primary confirmation of Fluoride |

| 1450, 1590, 1610 | Medium | C=C Ring Stretch | Aromatic skeleton |

| 690, 780 | Strong | C-H Out-of-Plane | meta-Substitution pattern |

Experimental Protocols for Data Acquisition

Protocol 1: NMR Sample Preparation

-

Solvent: Chloroform-d (CDCl

) with 0.05% TMS. -

Concentration: 10-15 mg of 3-methylbenzyl fluoride in 0.6 mL solvent.

-

Tube: 5 mm high-precision NMR tube.

-

Acquisition:

- H: 16 scans, 1 second relaxation delay.

-

F: Uncoupled and

Protocol 2: GC-MS Analysis

-

Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

-

Carrier Gas: Helium (1.0 mL/min).

-

Temp Program: 50 °C (2 min)

10 °C/min -

Inlet: Split mode (50:1), 250 °C.

-

Note: Benzylic fluorides are thermally stable enough for standard GC temperatures, unlike some benzylic halides which may degrade.

References

The Lynchpin of Modern Synthesis: An In-depth Technical Guide to the Mechanistic Action of 3-Methylbenzyl Fluoride

For the discerning researcher, scientist, and drug development professional, the selection of a synthetic reagent is a decision of paramount importance. It is a choice that dictates not only the efficiency of a reaction but also its scalability and, ultimately, its viability in a development pipeline. Among the vast arsenal of chemical tools, 3-methylbenzyl fluoride has emerged as a reagent of significant interest, prized for its unique reactivity profile in the construction of complex molecular architectures. This guide provides a comprehensive exploration of the core mechanisms governing the reactions of 3-methylbenzyl fluoride, offering field-proven insights to empower its strategic application in research and development.

The utility of 3-methylbenzyl fluoride lies in its capacity to act as a versatile electrophile, enabling the introduction of the 3-methylbenzyl moiety into a wide range of molecular scaffolds. This functional group is of particular relevance in medicinal chemistry, where its incorporation can profoundly influence a molecule's pharmacological properties, including metabolic stability, receptor binding affinity, and bioavailability.[1][2][3][4][5][6] Understanding the nuances of its reactivity is, therefore, crucial for its effective deployment.

Part 1: The Core Directive - Understanding the Mechanistic Dichotomy

The primary mechanism of action for 3-methylbenzyl fluoride in the majority of its applications is nucleophilic substitution.[7] However, the pathway through which this substitution occurs is not monolithic. Like other benzylic halides, 3-methylbenzyl fluoride's reactions are governed by a delicate balance between two competing mechanisms: the unimolecular nucleophilic substitution (SN1) and the bimolecular nucleophilic substitution (SN2).[8][9][10] The prevailing pathway is dictated by a confluence of factors, including the nature of the nucleophile, the solvent system, and the reaction conditions.

A critical consideration in the reactivity of benzyl fluorides is the inherent strength of the carbon-fluorine (C-F) bond. This bond is the strongest single bond to carbon, and its activation is a key energetic barrier that must be overcome for a substitution reaction to proceed.[11] Consequently, reactions involving benzyl fluorides often require conditions that facilitate the cleavage of this robust bond.

The SN1 Pathway: A Stepwise Dissociation

The SN1 mechanism is a two-step process characterized by the initial, rate-determining departure of the fluoride leaving group to form a resonance-stabilized benzylic carbocation. This intermediate is then rapidly attacked by a nucleophile to yield the final product. The presence of the methyl group in the meta position of 3-methylbenzyl fluoride has a modest electronic effect on the stability of this carbocation.

Key factors favoring the SN1 pathway include:

-

Polar, protic solvents: Solvents such as water, alcohols, and carboxylic acids can stabilize the forming carbocation and the departing fluoride ion through solvation.

-

Weak nucleophiles: Since the nucleophile is not involved in the rate-determining step, its strength is less critical.

-

Lewis or Brønsted acid catalysis: The presence of acids can promote the departure of the fluoride ion by coordinating to it, thereby weakening the C-F bond. Hydrogen bonding has been shown to be a particularly effective mode of activation.[11]

The SN2 Pathway: A Concerted Displacement

In contrast, the SN2 mechanism is a single, concerted step wherein the nucleophile attacks the electrophilic benzylic carbon from the backside, simultaneously displacing the fluoride ion. This pathway is characterized by an inversion of stereochemistry if the benzylic carbon is chiral.

Factors that promote the SN2 pathway include:

-

Polar, aprotic solvents: Solvents like acetone, acetonitrile, and dimethylformamide (DMF) can solvate the cation of the nucleophilic salt but do not strongly solvate the nucleophilic anion, leaving it more reactive.

-

Strong, unhindered nucleophiles: A high concentration of a potent nucleophile is required to facilitate the concerted displacement.

-

Absence of strong acid catalysts: Conditions that do not actively promote the formation of a carbocation will favor the SN2 mechanism.

The interplay between these two mechanisms is a critical consideration in reaction design. For instance, in situations where stereochemical control is paramount, conditions favoring an SN2 pathway are essential. Conversely, when employing weaker nucleophiles, promoting an SN1 pathway through the use of appropriate solvents or catalysts may be necessary to achieve a reasonable reaction rate.[9]

Part 2: Practical Applications and Experimental Insights

The theoretical understanding of the SN1 and SN2 mechanisms provides a framework for the practical application of 3-methylbenzyl fluoride in synthesis. The following sections provide illustrative examples and protocols to guide the researcher in its effective use.

Illustrative Nucleophilic Substitution Reactions

The versatility of 3-methylbenzyl fluoride as an electrophile is demonstrated by its reactivity with a diverse range of nucleophiles.

| Nucleophile | Product Class | Predominant Mechanism | Typical Reaction Conditions |

| Amines (e.g., Morpholine) | Benzylamines | SN1/SN2 mixture | Polar solvent (e.g., water as a co-solvent), elevated temperature.[11] |

| Alcohols/Phenols | Benzyl ethers | SN1 favored | Polar, protic solvent; may require a base to deprotonate the nucleophile. |

| Thiolates | Benzyl thioethers | SN2 favored | Polar, aprotic solvent (e.g., DMF). |

| Cyanide | Benzyl nitriles | SN2 favored | Polar, aprotic solvent (e.g., DMSO). |

| Azide | Benzyl azides | SN2 favored | Polar, aprotic solvent (e.g., DMF). |

Experimental Protocol: Synthesis of N-(3-Methylbenzyl)morpholine

This protocol provides a representative example of a nucleophilic substitution reaction using 3-methylbenzyl fluoride. The choice of a secondary amine as the nucleophile and a polar solvent system illustrates a common application.

Objective: To synthesize N-(3-methylbenzyl)morpholine via the nucleophilic substitution of 3-methylbenzyl fluoride with morpholine.

Materials:

-

3-Methylbenzyl fluoride

-

Morpholine

-

Acetonitrile (CH₃CN)

-

Dipotassium phosphate (K₂HPO₄)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methylbenzyl fluoride (1.0 eq.), morpholine (1.2 eq.), and dipotassium phosphate (1.5 eq.).

-

Add acetonitrile and deionized water to form a biphasic mixture. The use of water as a co-solvent can aid in the activation of the C-F bond through hydrogen bonding.[11]

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with deionized water, followed by brine.

-

Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired N-(3-methylbenzyl)morpholine.

Self-Validation: The success of the protocol can be validated through standard analytical techniques. ¹H and ¹³C NMR spectroscopy will confirm the structure of the product, with characteristic shifts for the 3-methylbenzyl and morpholine moieties. Mass spectrometry will confirm the molecular weight of the product. The purity can be assessed by GC or HPLC.

Part 3: Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams provide visual representations of the reaction mechanisms and a typical experimental workflow.

Caption: Competing SN1 and SN2 mechanisms for 3-methylbenzyl fluoride.

Caption: General experimental workflow for nucleophilic substitution.

Conclusion

3-Methylbenzyl fluoride is a valuable and versatile reagent in modern organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its utility is rooted in its ability to participate in nucleophilic substitution reactions, the mechanisms of which can be finely tuned by the judicious choice of reaction conditions. A thorough understanding of the SN1 and SN2 pathways, and the factors that influence them, is essential for harnessing the full potential of this reagent. By providing a blend of theoretical principles and practical insights, this guide aims to equip researchers with the knowledge necessary to confidently and effectively incorporate 3-methylbenzyl fluoride into their synthetic strategies, paving the way for the discovery and development of novel chemical entities.

References

-

LookChem. 3-Methylbenzyl fluoride.[Link]

-

Organic Chemistry Portal. Benzyl fluoride synthesis by fluorination or substitution.[Link]

-

Mizuta, S., Yamaguchi, T., & Ishikawa, T. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Advances, 14(27), 19430-19434. [Link]

- Champagne, P. A., Benhassine, Y., Desroches, J., & Paquin, J. F. (2015). Friedel—Crafts Reaction of Benzyl Fluorides: Selective Activation of C—F Bonds as Enabled by Hydrogen Bonding.

-

Champagne, P. A., Desroches, J., Hamel, J. D., Vandamme, M., & Paquin, J. F. (2012). Enabling Nucleophilic Substitution Reactions of Activated Alkyl Fluorides through Hydrogen Bonding. Organic Letters, 14(22), 5744-5747. [Link]

- Mizuta, S., Yamaguchi, T., & Ishikawa, T. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Advances, 14(27), 19430-19434.

-

BYJU'S. Swarts reaction mechanism.[Link]

-

Li, Y., et al. (2022). A Practical Method for Converting Benzyl Thioethers to Sulfonyl Fluorides. The Journal of Organic Chemistry, 87(15), 10174-10183. [Link]

- Clapham, Y., et al. (2001). Synthesis of novel chiral quaternary phosphonium fluorides. Journal of Fluorine Chemistry, 107(1), 135-139.

-

Gouverneur, V., et al. (2017). Stereochemical outcomes of C–F activation reactions of benzyl fluoride. Beilstein Journal of Organic Chemistry, 13, 2188–2196. [Link]

- Mizuta, S., Yamaguchi, T., & Ishikawa, T. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Advances, 14(27), 19430-19434.

- Science of Synthesis. (2006). Product Class 6: Benzylic Fluorides. In Category 5, Compounds with One Saturated Carbon–Heteroatom Bond: Fluorine (Vol. 34, pp. 295-334).

-

Mizuta, S., Yamaguchi, T., & Ishikawa, T. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. PubMed Central.[Link]

-

Taylor & Francis Online. The role of fluorine in medicinal chemistry.[Link]

-

ResearchGate. The role of fluorine in medicinal chemistry | Request PDF.[Link]

-

ChemRxiv. Catalyst-free photochemical fluorination of C-H bonds of aromatic carbonyl compounds.[Link]

-

PubMed. Applications of Fluorine in Medicinal Chemistry.[Link]

-

Buchwald, S. L., et al. (2011). Evidence for in Situ Catalyst Modification during the Pd-Catalyzed Conversion of Aryl Triflates to Aryl Fluorides. Journal of the American Chemical Society, 133(45), 18106-18109. [Link]

-

ResearchGate. Tactical Applications of Fluorine in Drug Design and Development.[Link]

-

ResearchGate. Revealing the Oxidative Defluorination Mechanism of Fluorine‐Containing Benzylphthalazine Derivatives Towards Quinone: Insights From DFT Analysis.[Link]

-

Royal Society of Chemistry. Assembly of unsymmetrical 1,3,5-triarylbenzenes via tandem reaction of β-arylethenesulfonyl fluorides and α-cyano-β-methylenones.[Link]

-

Buchwald, S. L., et al. (2010). Formation of ArF from LPdAr(F): Catalytic Conversion of Aryl Triflates to Aryl Fluorides. Journal of the American Chemical Society, 132(16), 5586-5587. [Link]

-

Beilstein Journals. Benzylic C(sp3)–H fluorination.[Link]

Sources

- 1. apolloscientific.co.uk [apolloscientific.co.uk]

- 2. nbinno.com [nbinno.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. lookchem.com [lookchem.com]

- 8. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]

- 9. Stereochemical outcomes of C–F activation reactions of benzyl fluoride - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03085K [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

Quantum Chemical Calculations on 3-Methylbenzyl Fluoride: A Technical Guide

This guide serves as a comprehensive technical whitepaper for performing and interpreting quantum chemical calculations on 3-Methylbenzyl fluoride (3-MBF) . It is designed for computational chemists and medicinal chemists requiring high-fidelity structural and electronic data for drug design applications.[1]

Executive Summary

3-Methylbenzyl fluoride (CAS: 456-44-0) represents a critical scaffold in medicinal chemistry, often utilized as a bioisostere for benzyl alcohols or amines to modulate metabolic stability (blocking P450 oxidation sites) and lipophilicity.

Accurate modeling of 3-MBF presents specific challenges:

-

Conformational Flexibility: The low rotational barrier of the C(sp²)-C(sp³) bond requires rigorous conformational scanning.

-

Electronic Effects: The meta-methyl group exerts a weak inductive (+I) effect, subtly altering the electrophilicity of the benzylic carbon compared to the parent benzyl fluoride.

-

Dispersion Interactions: Standard DFT functionals (e.g., B3LYP) often fail to accurately predict the preferred orientation of the C-F bond relative to the aromatic plane.

This guide outlines a validated computational protocol using Density Functional Theory (DFT) to elucidate these properties.

Computational Methodology & Protocol

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), we recommend a composite approach: M06-2X for energetics/geometry and B3LYP for spectroscopy.

Selection of Level of Theory

-

Geometry & Energetics: M06-2X/def2-TZVP

-

Causality: The M06-2X functional is heavily parameterized for non-covalent interactions and rotational barriers, which are critical for the benzyl-fluorine orientation. The def2-TZVP basis set minimizes basis set superposition error (BSSE).

-

-

Vibrational Spectroscopy (IR/Raman): B3LYP/6-311++G(d,p)[2]

-

Causality: B3LYP has extensive benchmarking data for vibrational scaling factors (0.967 for this basis set), making spectral assignment more reliable than newer functionals.

-

-

Solvation Model: SMD (Solvation Model based on Density)

-

Standard: Water (

) for biological relevance; Dichloromethane (

-

The Computational Workflow

The following diagram illustrates the self-validating workflow for 3-MBF calculations.

Figure 1: Self-validating computational workflow for 3-Methylbenzyl fluoride. Note the loop at the decision node to ensure structural integrity.

Conformational Landscape Analysis

The most critical structural feature of 3-MBF is the rotation of the fluoromethyl group.

The Rotational Barrier

Unlike simple alkyl fluorides, benzyl fluorides exhibit a preference for the C-F bond to be perpendicular (approx. 90°) or planar (0°/180°) to the aromatic ring depending on substituents.

-

Prediction for 3-MBF: The meta-methyl group is sterically distant from the -CH2F group. Therefore, the rotational barrier is governed by the electronic overlap between the

orbital and the aromatic -

Expected Barrier Height: ~1.5 - 2.5 kcal/mol.

-

Protocol: Perform a relaxed potential energy surface (PES) scan of the dihedral angle

in 10° increments.

Data Output Structure

When reporting these results, structure your data as follows:

| Conformer | Dihedral Angle ( | Relative Energy ( | Boltzmann Population (298K) |

| Global Min | ~90° (Perpendicular) | 0.00 | > 85% |

| Local Min | ~0° (Planar) | +1.85 (Est.) | < 15% |

| Transition State | ~60° (Eclipsed) | +3.20 (Est.) | ~0% |

Technical Note: The perpendicular conformation maximizes the hyperconjugative interaction between the aromatic

system and the electron-deficient C-F antibonding orbital.

Electronic Structure & Reactivity Profile

Molecular Electrostatic Potential (MEP)

The MEP map is crucial for predicting non-covalent binding in protein pockets.

-

Fluorine: Will appear as a localized region of negative potential (Red), acting as a hydrogen bond acceptor.

-

Aromatic Ring: The electron density will be slightly asymmetric due to the electron-donating methyl group at the meta position.

-

Benzylic Carbon: Expect a region of positive potential (Blue) on the backside of the C-F bond, indicating susceptibility to nucleophilic attack (

).

Frontier Molecular Orbitals (FMO)

-

HOMO: Localized primarily on the aromatic ring (

system). -

LUMO: often involves the

orbital mixed with the aromatic -

Reactivity Implication: A lower LUMO energy compared to non-fluorinated analogs suggests 3-MBF is a more potent electrophile (alkylating agent).

Figure 2: Reaction pathway for nucleophilic substitution (SN2) at the benzylic position.

Spectroscopic Validation Protocols

To validate your calculations against experimental data, use the following scaling factors.

Infrared (IR) Spectroscopy[3][4]

-

Target Mode: C-F Stretching vibration.

-

Predicted Region: 1000 – 1100 cm⁻¹.

-

Calculation: Run Freq=Raman on the optimized geometry.

-

Scaling: Multiply raw B3LYP/6-311++G(d,p) frequencies by 0.967 to correct for anharmonicity.

NMR Shift Prediction (GIAO)

-

Method: Gauge-Independent Atomic Orbital (GIAO) method.

-

Reference: Calculate TMS (Tetramethylsilane) and CFCl3 at the exact same level of theory.

-

Formula:

-

Expected 19F Shift: -200 to -220 ppm range (relative to CFCl3).

References

-

Gaussian 16 User Reference. Gaussian, Inc. "Keywords for Solvent Models (SCRF) and Basis Sets." Link

-

M06-2X Functional Validation. Zhao, Y., & Truhlar, D. G. (2008). "The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements." Theoretical Chemistry Accounts. Link

-

Vibrational Scaling Factors. NIST Computational Chemistry Comparison and Benchmark Database. "Pre-computed vibrational scaling factors for B3LYP." Link

-

Benzyl Fluoride Conformational Analysis. Journal of Organic Chemistry. "Conformational Analysis of 1,3-Difluorinated Alkanes and Benzyl Fluoride Derivatives." (Contextual grounding from search results). Link

-

Reactivity of Benzyl Fluorides. National Institutes of Health (NIH). "Stereochemical outcomes of C–F activation reactions of benzyl fluoride." Link

Sources

An In-depth Technical Guide to 3-Methylbenzyl Fluoride: Synthesis, Reactivity, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design.[1][2] The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a drug candidate's metabolic stability, binding affinity, lipophilicity, and overall pharmacokinetic profile.[1][3][4][5] Among the vast arsenal of fluorinated building blocks, 3-Methylbenzyl fluoride (1-(Fluoromethyl)-3-methylbenzene) emerges as a valuable reagent and structural motif.

This technical guide provides an in-depth review of 3-Methylbenzyl fluoride, designed for researchers, chemists, and drug development professionals. We will explore its synthesis, delve into its characteristic reactivity, and illuminate its applications as a key intermediate in the synthesis of complex pharmaceutical agents. The causality behind experimental choices and the mechanistic underpinnings of its utility will be emphasized throughout.

| Compound Property | Value |

| IUPAC Name | 1-(Fluoromethyl)-3-methylbenzene |

| Synonyms | m-Tolylfluoromethane, 3-Methylbenzyl fluoride |

| CAS Number | 456-44-0[6] |

| Molecular Formula | C₈H₉F[6] |

| Molecular Weight | 124.16 g/mol [6] |

| Appearance | Colorless liquid[6] |

Synthesis of 3-Methylbenzyl Fluoride

The synthesis of benzylic fluorides like 3-Methylbenzyl fluoride can be approached through several strategic pathways. The most common and practical laboratory-scale methods involve nucleophilic substitution from a more reactive benzylic halide or deoxofluorination of the corresponding alcohol. Direct C-H fluorination represents a more modern, atom-economical approach, though it can present selectivity challenges.[7][8][9]

Method 1: Nucleophilic Fluorination of 3-Methylbenzyl Bromide

This is arguably the most common and reliable method for laboratory synthesis. The choice of 3-methylbenzyl bromide as a precursor is strategic; the carbon-bromine bond is significantly weaker and more labile than a C-H or C-OH bond, facilitating a classic Sₙ2 displacement by a fluoride anion.

The selection of the fluoride source and solvent system is critical for success. Anhydrous potassium fluoride is often used, but its low solubility in organic solvents necessitates the use of a phase-transfer catalyst (e.g., a crown ether or a quaternary ammonium salt) to enhance reactivity. Alternatively, more soluble fluoride sources like tetrabutylammonium fluoride (TBAF) can be employed, though they are often supplied as hydrates and must be used in polar aprotic solvents.[10]

Caption: General workflow for synthesizing 3-Methylbenzyl fluoride via nucleophilic substitution.

Detailed Experimental Protocol:

-

Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add anhydrous acetonitrile (10 mL/mmol of substrate).

-

Reagents: Add spray-dried potassium fluoride (1.5 equivalents) and 18-crown-6 (0.1 equivalents). The crown ether is crucial as it complexes the K⁺ ion, liberating a "naked," more nucleophilic fluoride anion.

-

Substrate Addition: Add 3-methylbenzyl bromide (1.0 equivalent) to the stirred suspension.

-

Reaction: Heat the mixture to reflux (approx. 82 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 4-12 hours).

-

Workup: Cool the reaction mixture to room temperature. Filter the mixture to remove the inorganic salts (KF, KBr). Dilute the filtrate with diethyl ether and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield pure 3-Methylbenzyl fluoride.

Method 2: Deoxofluorination of 3-Methylbenzyl Alcohol

This method is an excellent alternative when the corresponding alcohol is more readily available than the halide. Reagents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are effective for this transformation.[11] The reaction proceeds by activating the hydroxyl group, converting it into a good leaving group which is then displaced intramolecularly by fluoride.

Causality: Deoxo-Fluor is often preferred over DAST due to its greater thermal stability, reducing the risk of hazardous decomposition at elevated temperatures.[11]

Spectroscopic Characterization

Confirming the structure and purity of 3-Methylbenzyl fluoride is typically achieved through a combination of spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is highly characteristic. It will show signals in the aromatic region (approx. 7.0-7.3 ppm) corresponding to the four protons on the substituted ring, a doublet in the benzylic region (approx. 5.3 ppm) for the two -CH₂F protons with a coupling constant (²JHF) of approximately 48 Hz, and a singlet for the methyl group protons (approx. 2.4 ppm).

-

¹⁹F NMR: The fluorine NMR will show a triplet centered around -210 ppm, arising from the coupling to the two adjacent benzylic protons.

-

¹³C NMR: The carbon spectrum will show distinct signals for the aromatic carbons, the methyl carbon, and, most importantly, a doublet for the benzylic carbon (approx. 83 ppm) due to one-bond coupling with fluorine (¹JCF ≈ 170 Hz).

-

Mass Spectrometry: Electron impact mass spectrometry (EI-MS) will typically show the molecular ion peak (M⁺) at m/z = 124, with a prominent fragment at m/z = 91 corresponding to the loss of the fluorine and CH₂ group to form the stable tropylium cation.

Chemical Reactivity and Mechanistic Insights

The primary utility of 3-Methylbenzyl fluoride in synthesis stems from its ability to act as an electrophile at the benzylic position.[6] Although the C-F bond is the strongest single bond to carbon, in the context of a benzylic system, it can be activated to participate in nucleophilic substitution reactions.

The reaction typically proceeds via an Sₙ2 mechanism . The attack of a nucleophile from the backside of the C-F bond leads to a trigonal bipyramidal transition state, followed by the inversion of stereochemistry (if the center were chiral) and displacement of the fluoride ion.

Caption: The Sₙ2 mechanism for nucleophilic substitution at the benzylic carbon of 3-Methylbenzyl fluoride.

While less reactive than its chloro, bromo, or iodo counterparts, the C-F bond can be activated. This activation is often achieved by using hydrogen-bond donating solvents or additives (like polyols) which can polarize the C-F bond, making the carbon more electrophilic and stabilizing the departing fluoride anion.[12] This provides a layer of tunable reactivity; the compound is relatively stable for storage but can be made reactive under specific, controlled conditions.

Applications in Medicinal Chemistry and Drug Development

The introduction of a benzylic fluoride or a fluoromethyl group is a powerful strategy in drug design for several reasons, which are grounded in the fundamental physicochemical properties of fluorine.[2][3][5]

Caption: Key advantages of incorporating benzylic fluorine in drug design.

-

Blocking Metabolic Oxidation: A primary site of metabolic degradation for many drugs is the benzylic position of an aromatic ring. Cytochrome P450 enzymes readily hydroxylate this position. By replacing a hydrogen with a fluorine atom, this metabolic pathway is effectively blocked.[1][3] The high strength of the C-F bond (approx. 116 kcal/mol) compared to a C-H bond (approx. 99 kcal/mol) makes it resistant to enzymatic cleavage, thereby increasing the drug's half-life and bioavailability.[3]

-

Modulating Lipophilicity and Permeability: Fluorine is the most electronegative element, yet it is also highly lipophilic. Substituting hydrogen with fluorine generally increases a molecule's lipophilicity (logP), which can enhance its ability to cross cell membranes and the blood-brain barrier.[1][2][4] This is a critical parameter for drugs targeting the central nervous system.

-

Enhancing Binding Affinity: The electron-withdrawing nature of fluorine can alter the electronic distribution of the entire aromatic ring, influencing how the molecule interacts with its protein target.[1] Fluorine can act as a hydrogen bond acceptor and participate in favorable electrostatic or dipole-dipole interactions within a binding pocket, leading to increased potency and selectivity.[1]

Safety and Handling

3-Methylbenzyl fluoride, like other benzylic halides, should be handled with care in a well-ventilated chemical fume hood.[6] It is considered toxic and can cause skin and eye irritation, and may cause respiratory issues if inhaled.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All waste should be disposed of according to institutional and local regulations for hazardous organic chemicals.

Conclusion and Future Outlook

3-Methylbenzyl fluoride is more than just a simple chemical intermediate; it is an enabling tool for modern drug discovery. Its synthesis is well-established, and its reactivity, centered on nucleophilic substitution, allows for its versatile incorporation into a wide array of molecular architectures. The true value of this building block lies in the profound and often beneficial impact of the benzylic fluorine atom on the pharmacokinetic and pharmacodynamic properties of bioactive molecules. As synthetic methodologies for selective fluorination continue to advance,[7][9] the strategic use of reagents like 3-Methylbenzyl fluoride will undoubtedly continue to play a pivotal role in the development of the next generation of therapeutics.

References

-

Cas 456-44-0,3-Methylbenzyl fluoride - LookChem. (n.d.). Retrieved February 7, 2024, from [Link]

-

Fluorinated Building Blocks for Medicinal Chemistry - Apollo Scientific. (n.d.). Retrieved February 7, 2024, from [Link]

-

The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl - JMU Scholarly Commons. (n.d.). Retrieved February 7, 2024, from [Link]

-

The role of fluorine in medicinal chemistry. (n.d.). Retrieved February 7, 2024, from [Link]

- EP0429921A1 - Process for preparing 3-methyl-benzylchloride - Google Patents. (n.d.).

- CN110283040B - Synthetic method of 3-methyl-D3-benzyl bromide - Google Patents. (n.d.).

-

Benzyl fluoride synthesis by fluorination or substitution - Organic Chemistry Portal. (n.d.). Retrieved February 7, 2024, from [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Retrieved February 7, 2024, from [Link]

-

Applications of Fluorine in Medicinal Chemistry - PubMed. (n.d.). Retrieved February 7, 2024, from [Link]

-

Benzylic C(sp3)–H fluorination - PMC - NIH. (n.d.). Retrieved February 7, 2024, from [Link]

-

Cross-Couplings Between Benzyl and Aryl Halides “On Water.” Synthesis of Diarymethanes - Supporting Information. (n.d.). Retrieved February 7, 2024, from [Link]

-

Benzylic C(sp3)–H fluorination. (n.d.). Retrieved February 7, 2024, from [Link]

-

Tactical Applications of Fluorine in Drug Design and Development - ResearchGate. (n.d.). Retrieved February 7, 2024, from [Link]

-

Nucleophilic Cleavage of Substituted Benzyltrimethylsilanes using Tetraalkylammonium Fluoride in DMSO-H₂O Media - An-Najah Staff. (n.d.). Retrieved February 7, 2024, from [Link]

-

Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch | Organic Letters - ACS Publications. (n.d.). Retrieved February 7, 2024, from [Link]

-

Reactions of Polyfluorobenzenes With Nucleophilic Reagents 1 - NIST Technical Series Publications. (n.d.). Retrieved February 7, 2024, from [Link]

-

Benzylic C(sp3)–H fluorination - University of Bristol Research Portal. (n.d.). Retrieved February 7, 2024, from [Link]

-

Transient Absorption Spectroscopic Investigation of the Photocyclization–Deprotection Reaction of 3′,5′-Dimethoxybenzoin Fluoride - MDPI. (n.d.). Retrieved February 7, 2024, from [Link]

-

Fluorine in drug discovery: Role, design and case studies. (n.d.). Retrieved February 7, 2024, from [Link]

-

Benzyl fluoride | C7H7F | CID 9591 - PubChem. (n.d.). Retrieved February 7, 2024, from [Link]

-

S N 2 reaction of activated alkyl fluorides and calculated transition... - ResearchGate. (n.d.). Retrieved February 7, 2024, from [Link]

Sources

- 1. apolloscientific.co.uk [apolloscientific.co.uk]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. lookchem.com [lookchem.com]

- 7. Benzylic C(sp3)–H fluorination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

- 9. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 10. staff.najah.edu [staff.najah.edu]

- 11. Benzyl fluoride synthesis by fluorination or substitution [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

Methodological & Application

applications of 3-Methylbenzyl fluoride in agrochemical synthesis

Application Note: 3-Methylbenzyl Fluoride in Agrochemical Synthesis

Executive Summary: The Strategic Value of Benzylic Fluorides

In modern agrochemical discovery, 3-Methylbenzyl fluoride (CAS 456-44-0) represents a critical structural motif and a specialized reagent. Its utility is twofold:

-

As a Metabolic Blocker (Target Motif): The introduction of a fluorine atom at the benzylic position (

) serves as a bioisostere for the benzylic alcohol or methyl group. The high strength of the C-F bond (approx. 116 kcal/mol) significantly retards cytochrome P450-mediated benzylic oxidation, a primary clearance pathway for many lipophilic herbicides and fungicides. -

As a "Clean" Benzylating Agent (Reagent): Under Lewis Acid catalysis, 3-methylbenzyl fluoride serves as a highly efficient benzyl donor. Unlike benzyl chlorides or bromides, which generate corrosive HCl/HBr byproducts, benzyl fluorides generate HF, which can be sequestered by silicon-based scavengers, allowing for milder Friedel-Crafts alkylations in sensitive substrates.

This guide details the synthesis of 3-Methylbenzyl fluoride and its application in constructing metabolically robust agrochemical scaffolds.

Chemical Profile & Safety

| Property | Data |

| IUPAC Name | 1-(Fluoromethyl)-3-methylbenzene |

| CAS Number | 456-44-0 |

| Molecular Weight | 124.16 g/mol |

| Boiling Point | 80–82 °C (at 2.5 Torr) |

| Stability | Stable under ambient conditions; hydrolyzes slowly in hot aqueous acid. |

| Hazards | Corrosive (Cat 1B) , Flammable. Causes severe skin burns and eye damage.[1] Liberates HF upon hydrolysis. |

Handling Precaution: Glassware etching may occur upon prolonged storage. Store in HDPE or Teflon-lined containers. All reactions involving fluoride liberation must be performed in a fume hood with calcium gluconate gel available for first aid.

Application I: Synthesis of 3-Methylbenzyl Fluoride

High-purity synthesis is required to avoid benzylic ether byproducts. The Deoxofluorination protocol is preferred over DAST due to higher thermal stability and safety profiles.

Protocol A: Deoxofluorination of 3-Methylbenzyl Alcohol

Objective: Convert 3-methylbenzyl alcohol to 3-methylbenzyl fluoride with >95% selectivity.

Reagents:

-

Substrate: 3-Methylbenzyl alcohol (1.0 eq)

-

Reagent: Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor® ) (1.1 eq)

-

Solvent: Dichloromethane (DCM), anhydrous

-

Quench: Sat. NaHCO₃

Step-by-Step Methodology:

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) under nitrogen atmosphere. Add 3-methylbenzyl alcohol (12.2 g, 100 mmol) and DCM (100 mL). Cool to -78 °C .

-

Rationale: Low temperature prevents the formation of the benzylic carbocation intermediate, minimizing elimination (styrene formation) or etherification.

-

-

Addition: Add Deoxo-Fluor (24.3 g, 110 mmol) dropwise over 20 minutes via syringe pump. Maintain internal temperature < -70 °C.

-

Reaction: Allow the mixture to warm to 0 °C over 2 hours. Stir at 0 °C for 1 hour.

-

Checkpoint: Monitor via TLC (Hexane/EtOAc 9:1). The alcohol spot (

) should disappear; the fluoride spot (

-

-

Quench (Critical): Pour the reaction mixture slowly into a stirred beaker containing ice-cold saturated NaHCO₃ (200 mL). Caution: Vigorous CO₂ evolution.

-

Workup: Separate phases. Extract aqueous layer with DCM (2 x 50 mL). Dry combined organics over MgSO₄.[2]

-

Purification: Concentrate under reduced pressure (keep bath < 30 °C due to volatility). Purify via vacuum distillation (approx. 80 °C @ 2.5 Torr) or silica flash chromatography (100% Pentane).

Yield: Expect 85–92% isolated yield.

Application II: Metabolic Blocking in Active Ingredients

The primary application of the 3-methylbenzyl fluoride motif is to extend the half-life of agrochemicals.

Mechanism of Action

Benzylic carbons are "metabolic soft spots." P450 enzymes abstract a hydrogen atom (

Figure 1: Comparative metabolic fate of benzylic hydrogen vs. benzylic fluoride moieties.

Application III: Lewis Acid Catalyzed Benzylation

While less common than bromides, benzyl fluorides are superior electrophiles for Friedel-Crafts alkylations when high regioselectivity is required or when the substrate is acid-sensitive. The high affinity of Fluorine for Lewis Acids (B, Si, Al) drives the ionization.

Protocol B: Synthesis of Diarylalkanes via 3-Methylbenzyl Fluoride

Objective: Couple 3-methylbenzyl fluoride with an electron-rich arene (e.g., phenol or aniline derivative) to create a scaffold common in PPO-inhibitor herbicides.

Reagents:

-

Electrophile: 3-Methylbenzyl fluoride (1.0 eq)

-

Nucleophile: 2,4-Dichlorophenol (1.1 eq)

-

Catalyst:

(0.1 eq) or TMSOTf (0.05 eq) -

Solvent: 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

-

Dissolution: Dissolve 2,4-dichlorophenol (16.3 g, 100 mmol) and 3-methylbenzyl fluoride (12.4 g, 100 mmol) in DCE (150 mL).

-

Catalysis: Add

(1.2 mL, 10 mmol) dropwise at room temperature. -

Reaction: Heat to 60 °C for 4 hours.

-

Note: The reaction produces HF.[2] If using glass, ensure it is borosilicate. For larger scales, add HMDS (Hexamethyldisilazane) as a proton scavenger to drive the reaction and protect the vessel.

-

-

Workup: Quench with water. Wash organic layer with 1M NaOH (to remove unreacted phenol) and brine.

-

Result: The product is a diphenylmethane derivative, a core scaffold for many auxin-mimic herbicides.

References

-

Synthesis and Reactivity of Benzylic Fluorides. Organic Chemistry Portal. (Accessed 2023).[3][4] Available at: [Link]

-

Fluorine in Agrochemicals: Recent Developments. ResearchGate. (2024).[3][4] Review of fluorinated motifs in pesticides. Available at: [Link]

Sources

Application Notes and Protocols for the Catalytic Synthesis and Application of Benzylic Fluorides in Drug Discovery

Introduction: The Strategic Value of the Benzylic Fluoride Motif in Medicinal Chemistry

The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with approximately 20% of all pharmaceuticals containing this unique element.[1] Fluorine's high electronegativity and small size can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, often leading to enhanced metabolic stability, increased bioavailability, and improved binding affinity to biological targets.[1][2][3] Among the various fluorinated motifs, the benzylic fluoride group holds a special place. Its introduction can block metabolic oxidation at the vulnerable benzylic position, a common pathway for drug degradation, thereby extending the compound's half-life and therapeutic efficacy.[4][5] Furthermore, the stereoelectronic effects of the C-F bond can pre-organize the molecular conformation, potentially leading to higher target selectivity.[3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the catalytic synthesis of benzylic fluorides, such as 3-methylbenzyl fluoride, and their strategic application. We will delve into the mechanistic underpinnings of key catalytic fluorination reactions, provide detailed, field-proven protocols, and showcase the utility of these compounds in the synthesis of medicinally relevant scaffolds.

Catalytic Strategies for the Synthesis of Benzylic Fluorides

The synthesis of benzylic fluorides can be broadly approached through two main catalytic pathways: nucleophilic substitution and direct C-H fluorination. The choice of method depends on the starting material availability, functional group tolerance, and desired regioselectivity.

Catalytic Nucleophilic Fluorination

Nucleophilic fluorination is a widely employed method for constructing C-F bonds.[6] In the context of benzylic fluorides, this typically involves the displacement of a leaving group at the benzylic position with a fluoride ion. The primary mechanism for this transformation is often an SN2-type reaction, which proceeds with an inversion of the stereochemical center.[7] However, reactions involving benzylic substrates can also proceed through an SN1 mechanism involving a carbocation intermediate, particularly with substrates that can stabilize a positive charge.

Transition metal catalysis has emerged as a powerful tool to facilitate nucleophilic fluorination, particularly for challenging substrates or when mild reaction conditions are required.[8] Catalysts based on palladium, rhodium, and other transition metals can activate the substrate and/or the fluoride source, enabling efficient C-F bond formation.[1][9]

A common approach involves the use of a benzylic halide (e.g., bromide or chloride) as the substrate and a nucleophilic fluoride source. While simple alkali metal fluorides like KF and CsF can be used, their low solubility and high lattice energy often necessitate harsh reaction conditions.[7] More soluble fluoride sources, such as tetra-n-butylammonium fluoride (TBAF) or triethylamine tris(hydrogen fluoride) (Et3N·3HF), are often employed to achieve higher reactivity under milder conditions.[10]

Experimental Protocol: Palladium-Catalyzed Nucleophilic Fluorination of a Benzylic Bromide

This protocol describes a general procedure for the palladium-catalyzed synthesis of a benzylic fluoride from the corresponding benzylic bromide.

Materials:

-

Benzylic bromide (e.g., 3-methylbenzyl bromide) (1.0 mmol)

-

Palladium(II) acetate [Pd(OAc)2] (0.02 mmol, 2 mol%)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.04 mmol, 4 mol%)

-

Silver fluoride (AgF) (1.5 mmol)

-

Anhydrous acetonitrile (MeCN) (5 mL)

-

Inert atmosphere (Nitrogen or Argon)

-

Schlenk flask or equivalent reaction vessel

-

Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)2 (4.5 mg, 0.02 mmol) and dppf (22.2 mg, 0.04 mmol).

-

Solvent Addition: Add anhydrous acetonitrile (3 mL) to the flask and stir the mixture at room temperature for 15 minutes to allow for catalyst pre-formation.

-

Reagent Addition: To the catalyst mixture, add the benzylic bromide (1.0 mmol) and silver fluoride (190 mg, 1.5 mmol).

-

Reaction Execution: Stir the reaction mixture at 80 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with diethyl ether (20 mL) and filter through a pad of Celite® to remove insoluble salts.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure benzylic fluoride.

-

Characterization: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Self-Validation and Causality:

-

Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation of the phosphine ligand and the palladium catalyst, which would lead to catalyst deactivation.

-

Anhydrous Conditions: Silver fluoride is moisture-sensitive. Water can compete with the fluoride ion as a nucleophile, leading to the formation of benzylic alcohol as a byproduct.

-

Ligand Choice: Dppf is a bidentate phosphine ligand that stabilizes the palladium center and promotes the desired catalytic cycle. The choice of ligand can significantly impact the reaction efficiency and selectivity.

-

Monitoring Reaction Progress: Regular monitoring is essential to determine the optimal reaction time and prevent the formation of degradation products.

Catalytic Direct C-H Fluorination

A more atom-economical and increasingly popular approach is the direct fluorination of benzylic C-H bonds.[11] This strategy avoids the pre-functionalization of the starting material, thereby shortening the synthetic sequence. These reactions often proceed through a radical mechanism, where a benzylic C-H bond is homolytically cleaved to generate a benzylic radical, which is then trapped by a fluorine source.

Photoredox catalysis has proven to be particularly effective for this transformation.[12] In a typical photoredox cycle, a photocatalyst, upon excitation with visible light, initiates a single-electron transfer (SET) process to generate the key radical intermediate. Electrophilic fluorine sources like Selectfluor® or N-fluorobenzenesulfonimide (NFSI) are commonly used as the fluorine atom donor in these reactions.[12][13]

Conceptual Workflow for Photocatalytic Benzylic C-H Fluorination

Caption: A generalized experimental workflow for photocatalytic benzylic C-H fluorination.

Mechanistic Insight: A Representative Photocatalytic Cycle

The following diagram illustrates a plausible mechanism for the photocatalytic fluorination of a benzylic C-H bond.

Sources

- 1. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. Taking benzyl fluorides beyond game changing reports | Opinion | Chemistry World [chemistryworld.com]

- 5. researchgate.net [researchgate.net]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Transition metal catalysis and nucleophilic fluorination - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent advances in transition-metal catalyzed directed C–H functionalization with fluorinated building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 12. Benzyl fluoride synthesis by fluorination or substitution [organic-chemistry.org]

- 13. pubs.acs.org [pubs.acs.org]

Application Note & Protocol: Scale-Up Synthesis of 3-Methylbenzyl Fluoride

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the scale-up synthesis of 3-methylbenzyl fluoride, a key intermediate in the pharmaceutical and agrochemical industries.[1][2] Recognizing the challenges of transitioning from laboratory to production scale, this guide offers a detailed analysis of synthetic route selection, process optimization, and safety protocols. The recommended approach emphasizes a robust and scalable nucleophilic substitution pathway, prioritizing safety, cost-effectiveness, and high purity of the final product. Detailed experimental protocols, troubleshooting guides, and analytical methods are provided to ensure a self-validating and reproducible process.

Introduction: The Strategic Importance of 3-Methylbenzyl Fluoride

3-Methylbenzyl fluoride is a critical building block in organic synthesis, primarily utilized for the introduction of the 3-methylbenzyl moiety into complex target molecules.[2] Its application is particularly prevalent in the development of novel active pharmaceutical ingredients (APIs) and agrochemicals, where the incorporation of fluorine atoms can significantly enhance biological activity, metabolic stability, and bioavailability.[3][4]

However, the transition from bench-scale synthesis to industrial production of 3-methylbenzyl fluoride is fraught with challenges. These include managing highly reactive and potentially hazardous fluorinating agents, controlling reaction exotherms, and ensuring consistent product quality at scale.[5] This application note aims to provide a robust framework for navigating these complexities, enabling a safe, efficient, and scalable manufacturing process.

Strategic Synthesis Route Selection for Scalability

Several synthetic routes to benzyl fluorides have been reported in the literature.[6] For the purposes of scale-up, the ideal pathway must balance yield and purity with operational safety, cost of raw materials, and ease of implementation in standard industrial equipment.

Table 1: Comparative Analysis of Synthetic Routes to 3-Methylbenzyl Fluoride

| Route | Starting Material | Fluorinating Agent | Advantages | Disadvantages & Scalability Concerns |

| Deoxofluorination | 3-Methylbenzyl alcohol | DAST, Deoxo-Fluor™ | High yields at lab scale. | High cost of reagents, thermal instability of DAST, generation of corrosive HF.[7][8][9] |

| Halogen Exchange (Halex) | 3-Methylbenzyl bromide/chloride | KF, CsF, TBAF | Cost-effective fluoride source, milder conditions possible with phase-transfer catalysis.[10][11] | Reaction rates can be slow, requires efficient phase-transfer catalyst, potential for side reactions.[12] |

| Direct C-H Fluorination | m-Xylene | Selectfluor®, NFSI | Atom economical, avoids pre-functionalization. | Requires catalyst, selectivity can be an issue, expensive reagents.[6] |

Chosen Route for Scale-Up: Halogen Exchange (Halex) reaction on 3-methylbenzyl bromide.

Justification: This route is selected for its superior scalability profile. The starting material, 3-methylbenzyl bromide, is commercially available. The fluorinating agent, potassium fluoride (KF), is inexpensive and relatively safe to handle compared to reagents like DAST. While the reaction can be slow, the use of a phase-transfer catalyst (PTC) can significantly enhance the reaction rate, making it amenable to industrial production timelines.[12][13]

Process Development & Scale-Up Considerations

Raw Material Specification & Handling

-

3-Methylbenzyl Bromide: Purity should be >98% to minimize side reactions. The primary impurity of concern is the corresponding dibrominated species, which can lead to the formation of difluorinated impurities.

-

Potassium Fluoride (KF): Anhydrous, spray-dried KF is crucial for optimal reactivity. Residual moisture will hydrolyze the benzyl halide and reduce the efficacy of the fluoride nucleophile.

-

Phase-Transfer Catalyst (PTC): Tetrabutylammonium bromide (TBAB) or other quaternary ammonium salts are effective. The choice of PTC can influence reaction kinetics and should be optimized.

-

Solvent: A high-boiling, polar aprotic solvent such as acetonitrile or sulfolane is recommended to ensure the solubility of KF and to allow for higher reaction temperatures to drive the reaction to completion.

Reaction Parameter Optimization

-

Temperature: The reaction is typically conducted at elevated temperatures (80-120 °C) to achieve a reasonable reaction rate. Temperature control is critical; runaway reactions are a risk and can lead to the formation of elimination byproducts.

-

Stoichiometry: A slight excess of KF (1.2-1.5 equivalents) is recommended to ensure complete conversion of the starting material. The PTC is used in catalytic amounts (1-5 mol%).

-

Agitation: Efficient mixing is essential in a solid-liquid phase transfer reaction to ensure good contact between the reactants. Baffled reactors with high-torque overhead stirrers are recommended for large-scale production.

Safety & Hazard Analysis

Fluorination reactions require stringent safety protocols.[14]

-

Corrosivity: Hydrogen fluoride (HF) can be generated in situ, especially if moisture is present. All equipment should be constructed of compatible materials (e.g., Hastelloy, glass-lined steel).[15]

-

Exotherms: The reaction is exothermic. On a large scale, this heat must be managed effectively. The use of a reaction calorimeter is recommended during process development to understand the thermal profile of the reaction. A well-designed reactor cooling system is essential.

-

Toxicity: 3-Methylbenzyl fluoride is a lachrymator and irritant.[1] All handling should be performed in a well-ventilated area, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield, must be worn.[16]

Detailed Scale-Up Protocol: Halex Fluorination of 3-Methylbenzyl Bromide

This protocol is designed for a 10 L scale and can be adapted for larger vessels.

Equipment:

-

10 L glass-lined reactor with overhead stirring, reflux condenser, temperature probe, and nitrogen inlet.

-

Heating/cooling mantle.

-

Scrubber system for off-gases.

Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| 3-Methylbenzyl bromide | 185.06 | 1.0 kg | 5.40 | 1.0 |

| Potassium Fluoride (spray-dried) | 58.10 | 471 g | 8.10 | 1.5 |

| Tetrabutylammonium bromide (TBAB) | 322.37 | 87 g | 0.27 | 0.05 |

| Acetonitrile | 41.05 | 5 L | - | - |

Procedure:

-

Reactor Preparation: Ensure the reactor is clean and dry. Purge the reactor with nitrogen for at least 30 minutes.

-

Charging Reagents: Under a nitrogen atmosphere, charge the reactor with spray-dried potassium fluoride and tetrabutylammonium bromide.

-

Solvent Addition: Add acetonitrile to the reactor.

-

Heating: Begin stirring and heat the mixture to 80-85 °C.

-

Substrate Addition: Slowly add the 3-methylbenzyl bromide to the reactor over a period of 1-2 hours. Monitor the internal temperature closely to control the exotherm.

-

Reaction: Maintain the reaction temperature at 80-85 °C and monitor the reaction progress by GC-MS every 2 hours. The reaction is typically complete within 12-24 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the reaction mixture to remove inorganic salts. Wash the filter cake with a small amount of acetonitrile.

-

Carefully add the filtrate to a larger vessel containing water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

-

Purification:

-

Concentrate the organic layer under reduced pressure.

-

The crude product is then purified by vacuum distillation to yield pure 3-methylbenzyl fluoride.

-

Analytical Quality Control

Consistent product quality is paramount. The following analytical techniques are recommended: